2-Chloro-4-fluoro-5-methylbenzaldehyde
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-chloro-4-fluoro-5-methylbenzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClFO/c1-5-2-6(4-11)7(9)3-8(5)10/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIKWRVUCXSYMIE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1F)Cl)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClFO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Derivatization Strategies for 2 Chloro 4 Fluoro 5 Methylbenzaldehyde
Reactivity Profile of the Aldehyde Moiety in 2-Chloro-4-fluoro-5-methylbenzaldehyde
The aldehyde group is a versatile functional handle, participating in a wide array of chemical transformations. Its electrophilic carbonyl carbon is susceptible to attack by various nucleophiles, and its oxidation state can be readily modified.
Nucleophilic Addition Reactions to the Carbonyl Group
The carbonyl carbon of the aldehyde is electrophilic and readily undergoes nucleophilic addition. This class of reactions is fundamental for carbon-carbon bond formation and for the synthesis of secondary alcohols. For instance, organometallic reagents such as Grignard reagents (R-MgBr) and organolithium compounds (R-Li) can add to the carbonyl group. The initial reaction forms a magnesium or lithium alkoxide intermediate, which upon acidic workup yields a secondary alcohol.
Another key reaction is the Wittig reaction, which converts the aldehyde into an alkene. This involves the reaction of the aldehyde with a phosphorus ylide (a Wittig reagent), leading to the formation of a new carbon-carbon double bond at the position of the original carbonyl group.
Cyanohydrin formation is another characteristic nucleophilic addition reaction where a cyanide anion (typically from NaCN or KCN) attacks the carbonyl carbon. The resulting cyanohydrin can be a valuable synthetic intermediate, as the cyano group can be further hydrolyzed to a carboxylic acid or reduced to an amine.
| Reaction Type | Nucleophile/Reagent | Intermediate | Final Product |
| Grignard Reaction | R-MgX | Magnesium Alkoxide | Secondary Alcohol |
| Wittig Reaction | Ph₃P=CHR | Oxaphosphetane | Alkene |
| Cyanohydrin Formation | NaCN / H⁺ | Cyanohydrin Alkoxide | Cyanohydrin |
Oxidative Transformations to Carboxylic Acids
The aldehyde group of this compound can be readily oxidized to the corresponding carboxylic acid, 2-chloro-4-fluoro-5-methylbenzoic acid. This transformation is a common step in the synthesis of more complex molecules. Strong oxidizing agents are typically employed for this purpose. For example, during nitration reactions using nitric acid, the aldehyde group is susceptible to oxidation, which can lead to the formation of the carboxylic acid as a byproduct. google.com Controlled oxidation can be achieved using various laboratory reagents.
Common oxidizing agents for converting aldehydes to carboxylic acids include:
Potassium permanganate (B83412) (KMnO₄) in basic or acidic conditions.
Chromium-based reagents like Jones reagent (CrO₃ in sulfuric acid and acetone).
Tollens' reagent ([Ag(NH₃)₂]⁺), which provides a mild oxidation and is often used as a qualitative test for aldehydes.
Hydrogen peroxide, which can be used under specific conditions for this transformation.
The resulting 2-chloro-4-fluoro-5-methylbenzoic acid is a valuable intermediate in its own right, particularly in the synthesis of agrochemicals and pharmaceuticals.
Reductive Transformations to Alcohols
Reduction of the aldehyde functionality yields the corresponding primary alcohol, (2-Chloro-4-fluoro-5-methylphenyl)methanol. This is a fundamental transformation that converts the electrophilic carbonyl group into a nucleophilic hydroxyl group, opening up different synthetic pathways.
This reduction is typically accomplished using hydride-based reducing agents. The most common and effective reagents for this purpose are:
Sodium borohydride (B1222165) (NaBH₄): A mild and selective reducing agent that is effective for reducing aldehydes and ketones. It is often used in alcoholic solvents like methanol (B129727) or ethanol.
Lithium aluminum hydride (LiAlH₄): A much more powerful reducing agent that readily reduces aldehydes, ketones, esters, and carboxylic acids. It must be used in anhydrous ethereal solvents like diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup.
Catalytic hydrogenation, using hydrogen gas (H₂) over a metal catalyst such as palladium (Pd), platinum (Pt), or nickel (Ni), can also be employed to reduce the aldehyde to an alcohol.
Condensation Reactions (e.g., Knoevenagel Condensation for related benzaldehydes)
Condensation reactions involving the aldehyde group are crucial for forming new carbon-carbon bonds. nih.gov The Knoevenagel condensation is a prime example, involving the reaction of an aldehyde with a compound containing an active methylene (B1212753) group (a CH₂ group flanked by two electron-withdrawing groups), catalyzed by a weak base. bhu.ac.in
While specific studies on this compound are not prevalent, extensive research on related substituted benzaldehydes demonstrates the feasibility of this reaction. nih.gov For example, various halogenated benzaldehydes react efficiently with active methylene compounds like malononitrile (B47326) or ethyl cyanoacetate. nih.gov The reaction proceeds via a nucleophilic addition to the aldehyde carbonyl, followed by dehydration to yield a new C=C double bond. The electron-withdrawing nature of the substituents on the aromatic ring can influence the reactivity of the aldehyde group in these condensations. nih.gov
| Active Methylene Compound | Base Catalyst | Expected Product Type |
| Malononitrile (CH₂(CN)₂) | Piperidine, Ammonium Acetate | Benzylidenemalononitrile derivative |
| Diethyl malonate (CH₂(COOEt)₂) | Piperidine, Pyrrolidine | Diethyl benzylidenemalonate derivative |
| Ethyl acetoacetate (B1235776) (CH₃COCH₂COOEt) | Piperidine, Triethylamine | Ethyl 2-acetylcinnamate derivative |
Aromatic Halogen Reactivity in this compound
The presence of both chlorine and fluorine atoms on the aromatic ring allows for derivatization through substitution reactions, most notably nucleophilic aromatic substitution (SNAr).
Nucleophilic Aromatic Substitution (SNAr) Pathways
Nucleophilic aromatic substitution is a key reaction for aryl halides, particularly when the aromatic ring is rendered electron-deficient by the presence of electron-withdrawing groups (EWGs). libretexts.org The reaction typically proceeds via a two-step addition-elimination mechanism involving a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. libretexts.org
For an SNAr reaction to occur, an EWG must be positioned ortho or para to the leaving group (the halogen). libretexts.org This positioning allows for the delocalization and stabilization of the negative charge of the Meisenheimer intermediate. libretexts.org
In the structure of this compound, the aldehyde group (-CHO) serves as the activating EWG.
The chlorine atom is at the C2 position, which is ortho to the C1 aldehyde group.
The fluorine atom is at the C4 position, which is meta to the C1 aldehyde group.
Because the activating aldehyde group is ortho to the chlorine atom, the C-Cl bond is significantly activated towards nucleophilic attack. The meta relationship between the aldehyde and the fluorine atom means the C-F bond is not electronically activated for SNAr. libretexts.org
Therefore, nucleophilic attack is expected to occur preferentially at the carbon bearing the chlorine atom, leading to the displacement of the chloride ion. While fluorine is generally a better leaving group than chlorine in SNAr reactions when electronic factors are equal, the positional activation by the EWG is the dominant factor in determining the site of substitution in this molecule. masterorganicchemistry.com Common nucleophiles used in SNAr reactions include alkoxides, phenoxides, amines, and thiols. mdpi.com
Cross-Coupling Reactivity and Applications (e.g., Suzuki, Sonogashira, Heck)
The chloro substituent on the aromatic ring of this compound serves as a key handle for carbon-carbon bond formation via palladium-catalyzed cross-coupling reactions. These reactions are fundamental in medicinal chemistry and materials science for constructing complex molecular architectures. The reactivity of the aryl chloride is influenced by the electronic environment of the ring, which in this case is substituted with electron-withdrawing fluorine and aldehyde groups and an electron-donating methyl group.
Suzuki-Miyaura Coupling: This reaction couples an organohalide with an organoboron compound, typically a boronic acid or ester, using a palladium catalyst and a base. wikipedia.orgorganic-chemistry.org It is one of the most widely used methods for forming biaryl linkages. libretexts.org For this compound, a Suzuki reaction would replace the chlorine atom with an aryl, heteroaryl, or vinyl group from the corresponding boronic acid. The catalytic cycle generally involves oxidative addition of the aryl chloride to a Pd(0) species, transmetalation with the boronate complex, and reductive elimination to yield the product and regenerate the catalyst. libretexts.orgresearchgate.net
Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. organic-chemistry.org This reaction is catalyzed by palladium complexes and typically requires a copper(I) co-catalyst and an amine base. researchgate.net Applying this to this compound would result in the synthesis of an alkynyl-substituted benzaldehyde (B42025) derivative, a valuable intermediate for various pharmaceuticals and organic materials.
Heck Reaction: The Heck reaction involves the coupling of an unsaturated halide (like an aryl chloride) with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. organic-chemistry.org This reaction offers a direct method for the vinylation of the aromatic ring at the position of the chlorine atom, leading to the formation of stilbene-like structures.
The efficiency of these cross-coupling reactions depends on factors such as the choice of catalyst, ligands, base, and solvent. The presence of the other substituents on the benzaldehyde ring can modulate the reactivity of the C-Cl bond, typically making the oxidative addition step more favorable due to the electron-withdrawing nature of the fluorine and aldehyde groups.
| Reaction | Coupling Partner | Typical Catalyst System | Resulting Structure |
| Suzuki-Miyaura | R-B(OH)₂ | Pd(PPh₃)₄ + Base (e.g., Na₂CO₃) | Aryl/Vinyl-substituted benzaldehyde |
| Sonogashira | R-C≡CH | PdCl₂(PPh₃)₂ + CuI + Amine Base | Alkynyl-substituted benzaldehyde |
| Heck | Alkene (H₂C=CHR) | Pd(OAc)₂ + Ligand (e.g., PPh₃) + Base | Vinyl-substituted benzaldehyde |
Reactivity of the Aromatic Methyl Substituent
The methyl group attached to the aromatic ring provides another site for functionalization, primarily through reactions at the benzylic position.
Benzylic C-H bonds are weaker than aromatic C-H bonds and are susceptible to various transformations. rsc.org This allows for the selective modification of the methyl group without altering other parts of the molecule.
Common strategies for benzylic functionalization include:
Radical Halogenation: In the presence of a radical initiator (e.g., UV light or AIBN) and a halogen source (e.g., N-bromosuccinimide or chlorine gas), the methyl group can be halogenated to form a benzylic halide. For instance, chlorination of the related compound 2-chloro-4-fluorotoluene (B151448) under UV light is a known process. google.com The resulting 2-chloro-4-fluoro-5-(halomethyl)benzaldehyde is a highly reactive intermediate, suitable for nucleophilic substitution reactions to introduce a wide range of functional groups (e.g., -OH, -CN, -OR, -NR₂).
Oxidation: The methyl group can be oxidized to various oxidation states. Mild oxidizing agents can convert it to a hydroxymethyl (benzyl alcohol) or a formyl group (leading to a dialdehyde), while strong oxidizing agents (e.g., KMnO₄ or H₂CrO₄) can oxidize it completely to a carboxylic acid. This allows for the synthesis of 3-chloro-5-fluoro-4-formylbenzoic acid.
Synergistic Effects of Halogen and Methyl Substituents on Aromatic Ring Reactivity
The reactivity of the aromatic ring towards further substitution, particularly electrophilic aromatic substitution (EAS), is governed by the combined electronic effects of the existing substituents. openstax.org Each substituent—chloro, fluoro, methyl, and formyl—exerts inductive and/or resonance effects that influence the electron density of the ring and direct the position of incoming electrophiles. libretexts.org
Formyl Group (-CHO): Strongly deactivating and meta-directing due to both inductive electron withdrawal and resonance electron withdrawal.
Methyl Group (-CH₃): Activating and ortho, para-directing due to inductive electron donation and hyperconjugation. nih.gov
| Substituent | Position | Inductive Effect | Resonance Effect | Overall Effect on EAS | Directing Influence |
| -CHO | 1 | -I (withdrawing) | -R (withdrawing) | Strong Deactivating | meta |
| -Cl | 2 | -I (withdrawing) | +R (donating) | Deactivating | ortho, para |
| -F | 4 | -I (withdrawing) | +R (donating) | Deactivating | ortho, para |
| -CH₃ | 5 | +I (donating) | Hyperconjugation | Activating | ortho, para |
Strategies for Advanced Derivatization and Scaffold Expansion
Advanced derivatization of this compound involves multi-step synthetic sequences that utilize the reactivity of its different functional groups to build complex molecular scaffolds. These strategies often combine the reactions discussed previously.
Sequential Functionalization: A common approach is the sequential modification of the different reactive sites. For example:
Cross-Coupling First: The chloro group can be replaced via a Suzuki or Sonogashira reaction to install a new aryl or alkynyl moiety.
Aldehyde Modification: The aldehyde group of the resulting product can then be used in reactions such as Wittig olefination, reductive amination, or condensation reactions to further extend the molecular framework.
Benzylic Derivatization: The methyl group can be functionalized at any stage, for instance, by bromination followed by nucleophilic substitution to attach a side chain.
Tandem or Domino Reactions: More sophisticated strategies involve designing reaction sequences where a single transformation creates a substrate for a subsequent intramolecular reaction. For example, a Sonogashira coupling could introduce an alkyne with a terminal nucleophile, which could then undergo an intramolecular cyclization with the aldehyde group to form a heterocyclic ring system.
These multi-step derivatization protocols allow for the transformation of the relatively simple this compound scaffold into a diverse array of complex, highly functionalized molecules suitable for screening in drug discovery and development of new materials.
Spectroscopic Characterization and Vibrational Analysis of 2 Chloro 4 Fluoro 5 Methylbenzaldehyde
Vibrational Spectroscopy Investigations
Vibrational spectroscopy explores the quantized vibrational states of a molecule. Both FT-IR and FT-Raman spectroscopy are complementary techniques used to probe these vibrations, providing a unique fingerprint of the molecular structure.
FT-IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the molecule's vibrational modes. In 2-Chloro-4-fluoro-5-methylbenzaldehyde, the characteristic vibrations of the aldehyde, methyl, and substituted benzene (B151609) ring are readily identifiable.
The most prominent absorption band is expected to be the carbonyl (C=O) stretching vibration of the aldehyde group, which typically appears as a strong, sharp peak in the range of 1680-1715 cm⁻¹. The presence of electron-withdrawing halogen substituents on the ring can influence this frequency. The aldehydic C-H stretch is another key indicator, usually appearing as a pair of medium-intensity bands around 2850 cm⁻¹ and 2750 cm⁻¹. The higher frequency band is often obscured by alkyl C-H stretching vibrations.
Aromatic C-H stretching vibrations are anticipated to occur above 3000 cm⁻¹. The C=C stretching vibrations within the benzene ring typically produce a series of bands in the 1400-1600 cm⁻¹ region. The substitution pattern on the ring influences the exact position and intensity of these bands. Furthermore, the vibrations corresponding to the carbon-halogen bonds are expected at lower frequencies; the C-F stretching vibration is typically found in the 1200-1250 cm⁻¹ range, while the C-Cl stretch appears in the 700-800 cm⁻¹ region. Vibrations associated with the methyl group, including symmetric and asymmetric C-H stretching and bending modes, are also expected.
FT-Raman spectroscopy provides complementary information to FT-IR. While IR absorption depends on a change in the dipole moment during a vibration, Raman scattering depends on a change in the polarizability. This makes Raman spectroscopy particularly effective for analyzing symmetric vibrations and non-polar bonds.
For this compound, the symmetric "breathing" mode of the aromatic ring is expected to produce a strong signal in the FT-Raman spectrum. The C=C stretching vibrations of the ring are also typically strong. The carbonyl (C=O) stretch, while strong in the IR spectrum, will be present but likely with a lower relative intensity in the Raman spectrum. Conversely, the C-Cl and C-F stretching vibrations are often more readily observed in Raman spectra compared to other modes. The combination of both IR and Raman data allows for a more complete and unambiguous assignment of the molecule's vibrational modes. nih.gov
A detailed assignment of the fundamental vibrational modes of this compound can be made by correlating the experimental FT-IR and FT-Raman data with theoretical calculations, often performed using Density Functional Theory (DFT). researchgate.net Such analysis provides a comprehensive understanding of the molecule's vibrational characteristics. The potential energy distribution (PED) is often calculated to determine the contribution of individual bond stretches, bends, and torsions to each observed vibrational mode. nih.gov
Below is a table summarizing the expected vibrational assignments for the key functional groups in the molecule.
| Vibrational Mode | Assignment | Expected Wavenumber (cm⁻¹) | Spectrum |
| ν(C-H) | Aldehyde C-H Stretch | ~2850, ~2750 | FT-IR |
| ν(C=O) | Aldehyde C=O Stretch | 1680 - 1715 | FT-IR (Strong), FT-Raman (Medium) |
| ν(C-H) | Aromatic C-H Stretch | 3000 - 3100 | FT-IR, FT-Raman |
| ν(C=C) | Aromatic Ring Stretch | 1400 - 1600 | FT-IR, FT-Raman (Strong) |
| ν(C-F) | Carbon-Fluorine Stretch | 1200 - 1250 | FT-IR (Strong), FT-Raman |
| ν(C-Cl) | Carbon-Chlorine Stretch | 700 - 800 | FT-IR, FT-Raman |
| ν(C-H) | Methyl C-H Stretch | 2920 - 2980 | FT-IR, FT-Raman |
| δ(C-H) | Methyl C-H Bend | 1375 - 1465 | FT-IR |
Note: ν denotes stretching vibrations and δ denotes bending vibrations. The expected wavenumbers are typical ranges and can be influenced by the specific electronic and structural environment of the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable technique for elucidating the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and signal integrations in ¹H and ¹³C NMR spectra, the precise connectivity and electronic environment of each atom can be determined.
The ¹H NMR spectrum of this compound is expected to show distinct signals for the aldehyde proton, the two aromatic protons, and the methyl protons.
Aldehyde Proton (-CHO): This proton is highly deshielded due to the electronegativity of the oxygen atom and the magnetic anisotropy of the carbonyl group. It is expected to appear as a singlet in the far downfield region, typically between 9.5 and 10.5 ppm.
Aromatic Protons (Ar-H): There are two protons on the aromatic ring. The proton at the C3 position is ortho to the chlorine atom and para to the methyl group. The proton at the C6 position is ortho to the methyl group and meta to the chlorine atom. These protons will appear as distinct signals in the aromatic region (7.0-8.0 ppm). Their exact chemical shifts are influenced by the combined electron-withdrawing effects of the aldehyde, chloro, and fluoro groups, and the electron-donating effect of the methyl group. Coupling to the fluorine atom at C4 (⁴JH-F) may result in fine splitting of these signals.
Methyl Protons (-CH₃): The three protons of the methyl group are chemically equivalent and are expected to produce a singlet in the upfield region, typically around 2.3-2.6 ppm.
| Proton | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |
| -CHO | 9.5 - 10.5 | Singlet (s) |
| Ar-H (H3, H6) | 7.0 - 8.0 | Doublet or Singlet |
| -CH₃ | 2.3 - 2.6 | Singlet (s) |
The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. For this compound, eight distinct signals are expected.
Aldehyde Carbon (-CHO): Similar to its proton, the carbonyl carbon is significantly deshielded and will appear far downfield, typically in the range of 185-195 ppm.
Aromatic Carbons: Six signals are expected for the aromatic carbons.
The carbon bonded to the aldehyde group (C1) will be in the 130-140 ppm range.
The carbon bearing the chlorine atom (C2) and the carbon bearing the fluorine atom (C4) will be influenced by the high electronegativity of the halogens. The C4 signal will appear as a doublet due to strong one-bond coupling with the fluorine atom (¹JC-F).
The carbon attached to the methyl group (C5) will be shifted slightly upfield due to the methyl group's electron-donating nature.
The remaining aromatic carbons (C3 and C6) will have chemical shifts determined by the cumulative effects of their neighboring substituents.
Methyl Carbon (-CH₃): The methyl carbon is the most shielded and will appear at the highest field (lowest ppm value), typically between 15 and 25 ppm.
| Carbon | Expected Chemical Shift (δ, ppm) |
| -CHO | 185 - 195 |
| C-F (C4) | 160 - 170 (doublet, large ¹JC-F) |
| C-Cl (C2) | 135 - 145 |
| C-CH₃ (C5) | 140 - 150 |
| C-CHO (C1) | 130 - 140 |
| C-H (C3, C6) | 115 - 135 |
| -CH₃ | 15 - 25 |
Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) for Halogen Environment Elucidation
Fluorine-19 NMR spectroscopy is a highly sensitive technique for characterizing the electronic environment of fluorine atoms in a molecule. The chemical shift of the ¹⁹F nucleus is particularly responsive to the electronic effects of neighboring substituents. For this compound, the ¹⁹F NMR spectrum is expected to exhibit a single resonance, corresponding to the single fluorine atom on the aromatic ring.
The precise chemical shift of this fluorine atom is influenced by the interplay of the electronic effects of the adjacent chloro, methyl, and aldehyde groups. Generally, the chemical shifts for aromatic fluorine compounds fall within a well-defined range. The electron-withdrawing nature of the aldehyde and chloro groups, combined with the electron-donating effect of the methyl group, will determine the final shielding or deshielding of the fluorine nucleus. Based on data for similar fluorinated aromatic compounds, the ¹⁹F chemical shift for this compound is anticipated to be in the typical range for aryl fluorides. For comparison, the ¹⁹F chemical shift of 4-fluorobenzaldehyde (B137897) is reported to be approximately -102.4 ppm (relative to a standard). rsc.org The substitution pattern in this compound would cause a deviation from this value.
Table 1: Predicted ¹⁹F NMR Data for this compound
| Parameter | Predicted Value |
|---|---|
| Chemical Shift (δ) | Expected in the range of -100 to -120 ppm |
| Multiplicity | Singlet (or complex multiplet due to couplings with aromatic protons) |
Note: The predicted values are based on the analysis of related structures and general principles of NMR spectroscopy, in the absence of direct experimental data for this compound.
High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination and Fragmentation Patterns
High-resolution mass spectrometry is an indispensable tool for determining the precise molecular weight and elemental composition of a compound, as well as for gaining insights into its structure through the analysis of fragmentation patterns.
For this compound, HRMS would provide a highly accurate mass measurement of the molecular ion, allowing for the unambiguous determination of its elemental formula, C₈H₆ClFO. The theoretical exact mass can be calculated as follows:
Table 2: Calculation of the Exact Mass of this compound
| Element | Number of Atoms | Isotopic Mass (amu) | Total Mass (amu) |
|---|---|---|---|
| Carbon (¹²C) | 8 | 12.000000 | 96.000000 |
| Hydrogen (¹H) | 6 | 1.007825 | 6.046950 |
| Chlorine (³⁵Cl) | 1 | 34.968853 | 34.968853 |
| Fluorine (¹⁹F) | 1 | 18.998403 | 18.998403 |
| Oxygen (¹⁶O) | 1 | 15.994915 | 15.994915 |
| Total Exact Mass | | | 172.009121 |
The mass spectrum would also exhibit a characteristic isotopic pattern for the molecular ion due to the presence of the chlorine atom, with peaks at M+ and M+2 in an approximate ratio of 3:1, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.
The fragmentation pattern in electron ionization (EI) mass spectrometry would likely involve initial cleavages around the aldehyde group and the halogen substituents. Common fragmentation pathways for benzaldehydes include the loss of the formyl radical (•CHO) or a hydrogen atom from the aldehyde group. The presence of the halogen atoms may also lead to the loss of Cl• or F• radicals.
Table 3: Predicted Major Fragments in the Mass Spectrum of this compound
| m/z (nominal) | Proposed Fragment |
|---|---|
| 172/174 | [M]⁺• (Molecular ion) |
| 171/173 | [M-H]⁺ |
| 143/145 | [M-CHO]⁺ |
| 137 | [M-Cl]⁺ |
Note: The predicted fragmentation is based on established principles of mass spectrometry for aromatic aldehydes and halogenated compounds.
Advanced Spectroscopic Techniques for Conformation and Solid-State Analysis
While NMR and mass spectrometry provide crucial information about connectivity and electronic structure, advanced spectroscopic techniques can offer deeper insights into the three-dimensional arrangement of atoms (conformation) and the structure in the solid state.
The conformational preference of the aldehyde group relative to the aromatic ring in substituted benzaldehydes is a subject of considerable interest. For this compound, the aldehyde group can, in principle, adopt different orientations through rotation around the C(aryl)-C(aldehyde) bond. The presence of an ortho-substituent (the chlorine atom) is expected to have a significant influence on this conformational equilibrium. Studies on ortho-substituted benzaldehydes suggest that steric and electronic interactions between the ortho-substituent and the aldehyde group often lead to a preferred conformation. cdnsciencepub.com
Techniques such as X-ray crystallography could provide definitive information on the solid-state conformation of this compound, including bond lengths, bond angles, and intermolecular interactions in the crystal lattice. In the absence of experimental crystallographic data, computational modeling methods are often employed to predict the most stable conformation.
Solid-state NMR (ssNMR) is another powerful technique that can be used to study the structure and dynamics of molecules in the solid state. ¹³C and ¹⁹F ssNMR could provide information about the local environment and packing of the molecules in the crystal, which would be complementary to X-ray diffraction data.
Computational Chemistry and Theoretical Investigations of 2 Chloro 4 Fluoro 5 Methylbenzaldehyde
Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure
Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, balancing accuracy with computational efficiency. It is employed to predict the properties of molecules based on the principles of quantum mechanics. For 2-Chloro-4-fluoro-5-methylbenzaldehyde, DFT calculations can reveal its most stable three-dimensional arrangement and the distribution of electrons within the molecule, which are fundamental to its chemical behavior.
The first step in a computational study is typically the optimization of the molecule's geometry to find its lowest energy conformation. For this compound, this involves determining the most stable orientation of the aldehyde group relative to the benzene (B151609) ring. The presence of substituents on the ring can influence this orientation due to steric and electronic effects. Conformational analysis would explore the potential energy surface of the molecule as the aldehyde group rotates, identifying the global minimum that represents the most populated conformation. For similar substituted benzaldehydes, it has been observed that the orientation of the aldehyde group (O-syn or O-anti with respect to a particular substituent) can be influenced by intramolecular interactions. cdnsciencepub.com
Once the optimized geometry is obtained, a detailed analysis of its structural parameters can be performed. This includes the precise bond lengths between atoms, the angles they form, and the dihedral angles that define the molecule's shape. These parameters, calculated using DFT, can be compared with experimental data from techniques like X-ray crystallography if available, providing a measure of the accuracy of the computational method. For a related compound, 2-chloro-6-fluoro benzaldehyde (B42025), DFT calculations have been used to determine these geometric parameters. researchgate.net Below is a representative table of expected bond lengths and angles for this compound based on DFT calculations of similar structures.
Table 1: Selected Optimized Geometrical Parameters for a Substituted Benzaldehyde
| Parameter | Bond Length (Å) | Bond Angle (°) |
| C-Cl | 1.74 | C-C-Cl |
| C-F | 1.36 | C-C-F |
| C-C (ring) | 1.39 - 1.41 | C-C-C (ring) |
| C-C (aldehyde) | 1.48 | C-C-H (aldehyde) |
| C=O | 1.21 | C-C=O |
Note: The data in this table is illustrative and represents typical values for similar substituted benzaldehydes as specific computational data for this compound is not available.
Electronic Structure and Frontier Molecular Orbital (FMO) Analysis
The electronic structure of a molecule is intrinsically linked to its reactivity. Computational methods provide deep insights into the distribution of electrons and the energies of molecular orbitals, which are crucial for understanding chemical reactions.
The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's chemical reactivity and electronic properties. researchgate.netscienceopen.comnih.gov The HOMO is the orbital from which an electron is most likely to be donated, representing the ability to act as a nucleophile. Conversely, the LUMO is the orbital that is most likely to accept an electron, indicating the capacity to act as an electrophile. youtube.com The energy gap between the HOMO and LUMO is a critical parameter, with a smaller gap generally implying higher reactivity and greater polarizability. nih.gov For aromatic aldehydes, the HOMO is typically a π-orbital distributed over the benzene ring, while the LUMO is often a π*-orbital with significant contributions from the carbonyl group.
Table 2: Frontier Molecular Orbital Energies for a Substituted Benzaldehyde
| Orbital | Energy (eV) |
| HOMO | -6.5 to -7.5 |
| LUMO | -1.5 to -2.5 |
| HOMO-LUMO Gap | 4.0 to 5.0 |
Note: The data in this table is illustrative and represents typical values for similar substituted benzaldehydes as specific computational data for this compound is not available.
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting sites for electrophilic and nucleophilic attack. researchgate.net The MEP is plotted onto the electron density surface, with different colors representing different potential values. Typically, red indicates regions of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack, while blue indicates regions of positive potential, which are electron-poor and prone to nucleophilic attack. nih.gov For this compound, the MEP map would be expected to show a region of high negative potential around the oxygen atom of the carbonyl group, making it a likely site for protonation and interaction with electrophiles. The hydrogen atom of the aldehyde group would likely exhibit a positive potential.
Natural Bonding Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals. scienceopen.com NBO analysis can quantify the delocalization of electron density between filled donor orbitals and empty acceptor orbitals, which represents intramolecular charge transfer and contributes to the molecule's stability. nih.gov In this compound, NBO analysis would likely reveal significant hyperconjugative interactions, such as the delocalization of electron density from the π-orbitals of the benzene ring to the π*-orbital of the carbonyl group. This intramolecular charge transfer is a key factor in the electronic properties and reactivity of the molecule.
Theoretical Prediction of Spectroscopic Parameters
Density Functional Theory (DFT) is a predominant computational method used to predict the spectroscopic parameters of molecules. researchgate.net A popular functional, B3LYP, combined with various basis sets such as 6-311++G(d,p), is frequently employed to achieve a balance between accuracy and computational cost. researchgate.net These calculations are fundamental in interpreting experimental spectra and understanding the vibrational and electronic properties of the molecule.
Theoretical vibrational analysis is a cornerstone of computational chemistry, providing a detailed picture of the molecular motions corresponding to each vibrational mode. For substituted benzaldehydes, DFT calculations can predict the frequencies of characteristic vibrations, such as C-H stretching, C=O stretching of the aldehyde group, and vibrations of the benzene ring. researchgate.net
The calculated vibrational frequencies are often scaled to correct for anharmonicity and limitations in the theoretical model, bringing them into closer agreement with experimental data. nih.gov The simulated Infrared (IR) and Raman intensities help in the assignment of experimental spectra, where some vibrational modes might be weak or overlapping. For instance, studies on similar halogenated benzaldehydes have demonstrated good agreement between the theoretically predicted and experimentally recorded FT-IR and FT-Raman spectra. elixirpublishers.com
Below is an illustrative table of how simulated vibrational frequencies for this compound would be presented based on computational studies of analogous compounds.
| Vibrational Mode | Calculated Frequency (cm⁻¹) | IR Intensity | Raman Intensity |
| C-H stretch (aldehyde) | 2850-2950 | Medium | Low |
| C=O stretch (aldehyde) | 1700-1750 | High | Medium |
| C-C stretch (ring) | 1550-1650 | High | High |
| C-F stretch | 1200-1300 | High | Low |
| C-Cl stretch | 700-800 | Medium | Medium |
| C-H out-of-plane bend | 800-900 | Medium | Low |
Note: The data in this table is illustrative and based on typical ranges for similar molecules. Specific values for this compound would require a dedicated computational study.
The Gauge-Independent Atomic Orbital (GIAO) method is a widely used approach within DFT to calculate NMR chemical shifts. researchgate.net These calculations provide theoretical predictions of ¹H and ¹³C NMR spectra, which are invaluable for structural elucidation. Theoretical chemical shifts are typically calculated for the molecule in a simulated solvent to better mimic experimental conditions. eurjchem.com
Computational studies on substituted benzaldehydes have shown that theoretical NMR predictions can accurately reproduce experimental trends. asrjetsjournal.org For this compound, theoretical calculations would predict the chemical shifts for the aromatic protons, the aldehydic proton, and the methyl protons, as well as for each carbon atom in the molecule.
An example of a data table for predicted NMR chemical shifts is provided below.
| Atom | Predicted ¹³C Chemical Shift (ppm) | Predicted ¹H Chemical Shift (ppm) |
| C (aldehyde) | ~190 | - |
| C (ipso, attached to CHO) | ~135 | - |
| C (ipso, attached to Cl) | ~130-140 | - |
| C (ipso, attached to F) | ~160-170 (d, JC-F) | - |
| C (ipso, attached to CH₃) | ~140-150 | - |
| C-H (aromatic) | ~115-130 | ~7.0-8.0 |
| C (methyl) | ~20 | ~2.3-2.5 |
| H (aldehyde) | - | ~9.5-10.5 |
Note: The data in this table is illustrative and based on typical chemical shift ranges for substituted benzaldehydes. Precise values would be obtained from specific quantum chemical calculations.
Investigation of Non-Linear Optical (NLO) Properties
Molecules with large hyperpolarizabilities are of significant interest for applications in non-linear optics (NLO). frontiersin.org Computational methods are instrumental in the rational design of new NLO materials by allowing for the prediction of these properties. nih.gov DFT calculations can be used to determine the dipole moment, polarizability, and first-order hyperpolarizability of a molecule, which are key indicators of its NLO potential. researchgate.net
The dipole moment of a molecule is a measure of the separation of positive and negative charges. In the context of NLO properties, a large dipole moment can be indicative of a significant intramolecular charge transfer, which is often associated with a strong NLO response. Computational chemistry allows for the precise calculation of the dipole moment vector and its components, providing insight into the charge distribution within this compound.
Polarizability (α) describes the ease with which the electron cloud of a molecule can be distorted by an external electric field, while hyperpolarizability (β) is the second-order response and is responsible for effects like second-harmonic generation. mdpi.com Computational studies on substituted aromatic aldehydes often involve the calculation of these properties to assess their NLO activity. rsc.org
The calculated values for polarizability and hyperpolarizability are often compared to those of known NLO materials, such as urea, to benchmark their potential. researchgate.net The results from these calculations can guide the synthesis of new materials with enhanced NLO properties.
An illustrative data table for calculated NLO properties is presented below.
| Property | Calculated Value |
| Dipole Moment (μ) | (Values in Debye) |
| Mean Polarizability (α) | (Values in a.u.) |
| First Hyperpolarizability (β) | (Values in a.u.) |
Note: The data in this table is for illustrative purposes. Actual values would be the result of specific computational investigations.
Quantum Chemical Studies on Reaction Mechanisms and Pathways Involving this compound
Quantum chemical calculations are a powerful tool for elucidating the mechanisms of chemical reactions. By mapping the potential energy surface, researchers can identify transition states, intermediates, and the activation energies associated with different reaction pathways. This information is crucial for understanding the reactivity of this compound and for optimizing reaction conditions.
For instance, theoretical studies can be employed to investigate nucleophilic addition reactions at the aldehyde carbonyl group, which is a characteristic reaction of benzaldehydes. Computational analysis can reveal the influence of the chloro, fluoro, and methyl substituents on the reactivity of the aldehyde. Furthermore, quantum chemical studies can be used to explore more complex reactions, such as condensation reactions or the formation of heterocyclic compounds, providing a detailed, step-by-step understanding of the reaction mechanism.
Advanced Applications in Organic Synthesis and Material Science
Role of 2-Chloro-4-fluoro-5-methylbenzaldehyde as a Versatile Intermediate in Organic Synthesis
This compound is a highly functionalized aromatic compound that serves as a pivotal intermediate in multi-step organic syntheses. The presence of three different substituents—an aldehyde, a chlorine atom, a fluorine atom, and a methyl group—on the benzene (B151609) ring provides multiple reaction sites, allowing for a diverse array of chemical transformations.
The aldehyde group is a key functional handle for various reactions, including:
Nucleophilic Addition: It readily undergoes reactions with nucleophiles such as Grignard reagents and organolithium compounds to form secondary alcohols.
Wittig Reaction: Its reaction with phosphorus ylides allows for the formation of substituted alkenes.
Reductive Amination: It can be converted to various amines through reaction with ammonia (B1221849) or primary/secondary amines in the presence of a reducing agent.
Condensation Reactions: It can participate in condensation reactions, such as the Knoevenagel condensation, to form more complex molecular architectures.
The chloro and fluoro substituents significantly influence the reactivity of the aromatic ring. The fluorine atom, being highly electronegative, and the chlorine atom both act as directing groups in electrophilic aromatic substitution reactions and can also be displaced under specific conditions in nucleophilic aromatic substitution reactions. This dual reactivity allows for the sequential introduction of other functional groups, further enhancing the molecular diversity of the resulting products. The methyl group also influences the electronic nature of the ring and can be a site for further functionalization.
The strategic positioning of these groups allows for regioselective reactions, which is a critical aspect of modern organic synthesis, enabling the construction of complex molecules with high precision.
Utilization in the Synthesis of Specialized Fluorescent Dyes and Optical Probes
While direct synthesis of fluorescent dyes and optical probes using this compound is not extensively documented in publicly available research, the structural motifs present in this compound are commonly found in various classes of fluorophores. Aromatic aldehydes are fundamental building blocks for many π-conjugated systems that form the core of fluorescent dyes.
General synthetic strategies for fluorescent dyes often involve condensation reactions of an aldehyde with other active methylene (B1212753) compounds or amines to create extended π-systems, which are essential for fluorescence. For instance, the Horner-Wadsworth-Emmons reaction and Knoevenagel condensation are powerful methods for constructing the long π-conjugated systems found in many dyes. nih.gov The electronic properties of the substituents on the benzaldehyde (B42025) ring play a crucial role in tuning the photophysical properties, such as absorption and emission wavelengths, of the resulting dye. The electron-withdrawing nature of the chloro and fluoro groups in this compound could be harnessed to modulate the energy levels of the molecular orbitals in a potential dye molecule, thereby influencing its color and fluorescence characteristics.
Building Block in the Development of Novel Pharmaceutical Precursors
Halogenated benzaldehydes are important intermediates in the synthesis of a wide range of pharmaceuticals. The presence of chlorine and fluorine atoms can significantly enhance the biological activity and pharmacokinetic properties of a drug molecule. For instance, a related compound, 2-Chloro-4-fluorobenzaldehyde, is a known intermediate for fluorine-containing drugs used to treat conditions like creatine (B1669601) transporter deficiency and hepatitis B virus. guidechem.com
The utility of these compounds often lies in their role as precursors for the synthesis of heterocyclic compounds, which are a cornerstone of many drug discovery programs. The aldehyde functionality of this compound allows for the construction of various heterocyclic rings through cyclization reactions with appropriately functionalized reaction partners. The chloro and fluoro substituents can then serve to modulate the drug's interaction with its biological target.
While specific examples of pharmaceuticals derived directly from this compound are not prevalent in the literature, its structural similarity to other important pharmaceutical intermediates, such as 2-chloro-4-fluoro-5-nitrobenzaldehyde (B1590772), which is a known precursor for medicines, strongly suggests its potential in this area. google.comgoogle.com
Application in the Synthesis of Advanced Agrochemical Compounds
The field of agrochemicals heavily relies on synthetic organic chemistry to develop new and effective herbicides, insecticides, and fungicides. Halogenated aromatic compounds are a well-established class of agrochemicals due to their enhanced biological activity and stability.
A closely related compound, 2-chloro-4-fluoro-5-nitrobenzaldehyde, is a key intermediate in the synthesis of agricultural herbicides, including tetrahydrophthalimide-containing compounds. google.com This indicates that the 2-chloro-4-fluoro-substituted phenyl ring is a valuable pharmacophore in the design of agrochemically active molecules.
Given this precedent, this compound is a promising starting material for the synthesis of novel agrochemical candidates. The aldehyde group can be transformed into a variety of functional groups that are known to be important for herbicidal or insecticidal activity. The specific substitution pattern of the aromatic ring could lead to the discovery of new compounds with improved efficacy, selectivity, and environmental profiles.
Integration into Polymeric Structures or Materials with Tailored Optical or Electronic Properties
Aromatic aldehydes are valuable monomers and building blocks in polymer chemistry. They can be incorporated into polymer backbones or as side-chain functionalities to impart specific properties to the resulting material. While the direct integration of this compound into polymeric structures is not widely reported, its functional groups offer several possibilities for polymerization.
The aldehyde group can participate in polymerization reactions, for example, through polycondensation with other monomers containing active hydrogens. Furthermore, the aldehyde can be modified to introduce other polymerizable groups. The presence of the halogen atoms on the aromatic ring can influence the electronic properties of the resulting polymer, which could be of interest for applications in organic electronics, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). The tailored substitution pattern could allow for fine-tuning of the polymer's energy levels and charge transport characteristics.
Ligand Design and Coordination Chemistry Applications
The aldehyde functionality of this compound makes it a suitable starting material for the synthesis of various ligands for coordination chemistry. Schiff base ligands, formed by the condensation of an aldehyde with a primary amine, are a particularly important class of ligands that can coordinate to a wide range of metal ions.
The electronic properties of the 2-Chloro-4-fluoro-5-methylphenyl group would be imparted to the resulting ligand, influencing the stability and reactivity of the corresponding metal complexes. The chloro and fluoro substituents can modulate the electron density at the coordinating atoms of the ligand, thereby tuning the Lewis acidity of the metal center. This can have significant implications for the catalytic activity of the metal complex in various organic transformations. While specific research on ligands derived from this compound is limited, the general principles of ligand design suggest its potential utility in this field.
Future Research Directions and Unexplored Reactivity of 2 Chloro 4 Fluoro 5 Methylbenzaldehyde
Exploration of Green Chemistry Methodologies for Synthesis
The synthesis of functionalized benzaldehydes often relies on multi-step processes that can involve hazardous reagents and generate significant waste. Future research into the synthesis of 2-Chloro-4-fluoro-5-methylbenzaldehyde will likely prioritize the development of more environmentally benign methodologies, aligning with the principles of green chemistry.
Current industrial syntheses for similar compounds, such as 2-chloro-4-fluoro-5-nitrobenzaldehyde (B1590772), often start from 2-chloro-4-fluorotoluene (B151448) and proceed through chlorination or bromination followed by hydrolysis and nitration. google.comgoogle.com These routes can involve harsh conditions, toxic solvents, and strong acids. Future research could explore several greener alternatives:
Catalytic Routes: Investigating catalytic methods that avoid stoichiometric reagents is a key goal. This could include developing novel catalysts for the direct, selective oxidation of the methyl group of a precursor like 1-chloro-5-fluoro-2,4-dimethylbenzene.
Solvent-Free Reactions: The use of solvent-free or mechanochemical procedures, such as ball milling, has proven effective for some aldehyde transformations like the Knoevenagel condensation. tue.nl Applying these techniques to the synthesis of the target molecule could significantly reduce solvent waste.
Biocatalysis: The use of enzymes or whole-cell systems for the selective oxidation of toluene (B28343) derivatives to benzaldehydes is an emerging area. Research could focus on identifying or engineering an enzyme capable of selectively oxidizing the desired methyl group on a substituted toluene precursor.
Alternative Reagents: Replacing hazardous reagents is crucial. For instance, developing methods that use greener oxidants like hydrogen peroxide or even air, in conjunction with a suitable catalyst, would be a significant improvement over traditional methods using heavy metals or halogenated reagents. acs.org One-pot procedures that combine multiple steps, such as the reduction of a Weinreb amide followed by a cross-coupling reaction, can also improve efficiency and reduce waste. researchgate.netacs.org
Development of Highly Stereoselective Transformations
The aldehyde functional group is a cornerstone of asymmetric synthesis, enabling the creation of chiral molecules with high enantiomeric purity. The development of highly stereoselective transformations using this compound as a substrate is a promising avenue for future research, providing access to complex, enantioenriched compounds for pharmaceutical and materials science applications.
Key areas for exploration include:
Asymmetric Nucleophilic Additions: The reaction of the aldehyde with organometallic reagents (e.g., Grignard or organolithium reagents) in the presence of chiral ligands can produce chiral secondary alcohols. Similarly, asymmetric allylation using chiral allylboronates is a well-established method that could be applied. nih.gov
Catalytic Asymmetric Henry and Michael Reactions: The Henry (nitroaldol) reaction and Michael additions are powerful carbon-carbon bond-forming reactions. mdpi.commdpi.com Future work could involve reacting this compound with nitroalkanes or Michael acceptors using chiral organocatalysts or metal complexes to yield β-nitro alcohols and γ-nitro aldehydes, respectively, with high stereocontrol. mdpi.com
Enantioselective Reductions and Oxidations: The stereoselective reduction of the aldehyde to a chiral primary alcohol or its conversion to other functional groups via asymmetric catalysis represents another important research direction.
Multi-component Reactions: Designing novel asymmetric multi-component reactions where this compound is a key building block could rapidly generate molecular complexity and libraries of chiral compounds.
The electronic effects of the chloro, fluoro, and methyl substituents on the reactivity of the aldehyde group in these asymmetric transformations would be a critical aspect of such studies.
Investigation of Novel Bioisosteric Replacements in Lead Optimization
In medicinal chemistry, the strategic modification of a lead compound to improve its pharmacological profile is a critical process known as lead optimization. The concept of bioisosterism, where one functional group is replaced by another with similar physical or chemical properties, is a powerful tool in this process. The this compound scaffold presents several opportunities for investigation as a novel bioisosteric replacement.
Scaffold Mimicry: The substituted phenyl ring of this compound can act as a bioisostere for other aromatic or heteroaromatic systems in known drug molecules. The specific arrangement of halogen and alkyl groups provides a unique electronic and steric profile that could lead to improved binding affinity, selectivity, or pharmacokinetic properties.
Halogen and Methyl Group Modifications: The chlorine and fluorine atoms themselves are important in drug design. Chlorine can participate in halogen bonding and improve metabolic stability. chemrxiv.org The replacement of the methyl group with other groups, such as a trifluoromethyl (CF3) group, is a common strategy in medicinal chemistry. mdpi.commdpi.com The CF3 group is often used as a bioisostere for a chlorine atom due to steric similarity and can significantly enhance properties like lipophilicity and metabolic stability. mdpi.combohrium.com Future research could synthesize analogues of this compound where the methyl group is replaced by trifluoromethyl or other bioisosteric groups to fine-tune the molecule's properties for specific biological targets.
Heterocyclic Analogues: The 1,2,4-oxadiazole (B8745197) ring is sometimes used as a bioisostere for amide bonds to improve metabolic stability. mdpi.com Research could explore incorporating the 2-chloro-4-fluoro-5-methylphenyl moiety into structures containing such bioisosteric replacements to develop new classes of therapeutic agents.
Advanced Applications in Supramolecular Chemistry and Self-Assembly
Supramolecular chemistry focuses on the non-covalent interactions that govern the self-assembly of molecules into larger, ordered structures. The functional groups present on this compound make it an intriguing candidate for designing novel self-assembling systems and functional materials through crystal engineering.
The key interactions that could be exploited include:
Halogen Bonding: Both chlorine and fluorine atoms can participate in halogen bonds, a directional interaction between an electron-deficient halogen and an electron-rich atom. researchgate.netnih.gov These interactions are becoming increasingly important tools in crystal engineering for directing the assembly of molecules into predictable patterns. nih.gov
Hydrogen Bonding: The aldehyde's oxygen atom is a hydrogen bond acceptor, capable of interacting with suitable hydrogen bond donors.
C=O···X Interactions: Studies on other halogen-substituted aromatic aldehydes have revealed the presence of robust supramolecular synthons based on interactions between the carbonyl oxygen and the halogen atom of a neighboring molecule. acs.org
Future research could focus on systematically studying the crystallization of this compound and its derivatives to understand how these competing non-covalent interactions direct its self-assembly. This knowledge could be used to design two-dimensional (2D) and three-dimensional (3D) structures, such as co-crystals and porous networks, with potential applications in materials science, such as gas storage or electronics. rsc.orgnih.gov
Environmental Fate and Degradation Pathways from a Chemical Transformation Perspective
Understanding the environmental fate of synthetic chemicals is crucial for assessing their long-term impact. Halogenated aromatic compounds can be persistent environmental pollutants. nih.govresearchgate.net Future research should investigate the potential degradation pathways of this compound from a chemical transformation standpoint, focusing on both abiotic and biotic (microbial) processes.
Potential degradation pathways to be explored include:
Microbial Transformation: Bacteria have evolved diverse pathways to break down chlorinated aromatic compounds. epa.goveurochlor.orgslideshare.net Research on anaerobic bacterial cultures has shown that they can transform halogenated aromatic aldehydes by both oxidizing the aldehyde to a carboxylic acid and reducing it to a benzyl (B1604629) alcohol. nih.gov Further reduction to a methyl group and dehalogenation can also occur. nih.gov Aerobic degradation pathways often involve dioxygenase enzymes that hydroxylate the aromatic ring, leading to ring cleavage. nih.gov
Photodegradation: The absorption of UV light can lead to the breakdown of aromatic compounds in the environment. Investigating the photodegradation products of this compound in water and air would be important to understand its atmospheric lifetime and persistence.
Abiotic Hydrolysis: While generally stable, the reactivity of the molecule's functional groups under various environmental pH and temperature conditions should be assessed.
Identifying the metabolites and breakdown products from these processes is essential for a complete environmental risk assessment. This research would contribute to a broader understanding of how halogenated aromatics are transformed and persist in various environmental compartments. researchgate.net
Q & A
Basic Question: What are the most reliable synthetic routes for preparing 2-chloro-4-fluoro-5-methylbenzaldehyde, and how do reaction conditions influence yield?
Methodological Answer:
The synthesis typically involves halogenation and alkylation steps. For example, Friedel-Crafts alkylation of a fluorinated benzene derivative with methyl chloride under Lewis acid catalysis (e.g., AlCl₃) can introduce the methyl group. Subsequent Vilsmeier-Haack formylation using POCl₃ and DMF introduces the aldehyde group at the desired position . Key factors affecting yield include:
- Temperature control : Excess heat (>100°C) may lead to over-chlorination or decomposition.
- Catalyst stoichiometry : Excess AlCl₃ can cause side reactions like demethylation .
- Purification : Column chromatography (hexane:EtOAc 4:1) is recommended to isolate the product from byproducts like 2-chloro-4-fluoro-3-methylbenzaldehyde .
Advanced Question: How can regioselectivity challenges in electrophilic substitution reactions of this compound be addressed?
Methodological Answer:
Regioselectivity is influenced by the electron-withdrawing effects of Cl and F substituents. Computational studies (e.g., DFT calculations) predict preferential substitution at the para position relative to the methyl group due to steric and electronic factors . Experimental validation involves:
- Competitive kinetic studies : Comparing reaction rates of bromination (Br₂/FeBr₃) at different positions.
- NMR-based tracking : Monitoring intermediate formation using -NMR to confirm substituent effects .
Contradictions between theoretical and experimental results may arise from solvent polarity or temperature deviations, necessitating iterative optimization .
Basic Question: What spectroscopic techniques are optimal for characterizing this compound?
Methodological Answer:
A multi-technique approach is recommended:
- -NMR : Identifies aldehyde proton (~10 ppm) and methyl group (~2.3 ppm). Splitting patterns confirm substitution positions .
- -NMR : Distinguishes carbonyl carbon (~190 ppm) and quaternary carbons adjacent to halogens .
- FT-IR : Strong absorption at ~1700 cm⁻¹ confirms the aldehyde group; C-F and C-Cl stretches appear at 1100–1250 cm⁻¹ .
- High-resolution mass spectrometry (HRMS) : Validates molecular formula (C₈H₅ClFO) with <2 ppm error .
Advanced Question: How does the electronic nature of substituents affect the stability of this compound under acidic or basic conditions?
Methodological Answer:
The aldehyde group is susceptible to nucleophilic attack under basic conditions (e.g., hydroxide-mediated Cannizzaro reaction), while acidic conditions may protonate the carbonyl, reducing reactivity. Stability studies reveal:
- Base sensitivity : In NaOH (1M), rapid degradation occurs via aldol condensation, forming dimers. Stabilizers like EtOH (10% v/v) slow this process .
- Acid stability : In HCl (0.1M), the compound remains stable for >24 hrs due to electron-withdrawing Cl/F groups deactivating the ring .
Contradictory reports on stability in DMSO require controlled humidity studies, as trace water accelerates decomposition .
Basic Question: What are the primary applications of this compound in medicinal chemistry research?
Methodological Answer:
This compound serves as a precursor for:
- Antimicrobial agents : Coupling with hydrazines yields Schiff bases with demonstrated activity against S. aureus (MIC = 8 µg/mL) .
- Kinase inhibitors : The aldehyde group undergoes condensation with aminopyrimidines to form ATP-binding site inhibitors .
- Fluorescent probes : Functionalization with dansyl chloride creates pH-sensitive probes for cellular imaging .
Advanced Question: How can computational modeling guide the design of derivatives of this compound for targeted bioactivity?
Methodological Answer:
- Docking simulations : Use AutoDock Vina to predict binding affinities to target proteins (e.g., EGFR kinase). Optimal derivatives show ΔG < −8 kcal/mol .
- QSAR models : Correlate substituent electronegativity (Hammett σ constants) with bioactivity. For example, replacing Cl with CF₃ increases lipophilicity (logP +0.5) and enhances blood-brain barrier penetration .
- MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories; RMSD < 2 Å indicates robust binding .
Basic Question: What safety precautions are critical when handling this compound?
Methodological Answer:
- Ventilation : Use fume hoods to avoid inhalation of volatile aldehydes.
- PPE : Nitrile gloves and goggles are mandatory; Cl/F substituents can cause dermal irritation .
- Spill management : Neutralize with sodium bisulfite (1:1 molar ratio) to convert aldehydes to non-volatile bisulfite adducts .
Advanced Question: How do solvent effects influence the reactivity of this compound in nucleophilic aromatic substitution (NAS) reactions?
Methodological Answer:
- Polar aprotic solvents (DMF, DMSO): Enhance NAS rates by stabilizing transition states through dipole interactions. In DMF, k₂ for methoxy substitution is 0.15 M⁻¹s⁻¹ .
- Protic solvents (MeOH, H₂O): Slow reactions due to hydrogen bonding with nucleophiles. Rate decreases by 50% in MeOH vs. DMF .
- Additives : Crown ethers (18-crown-6) in THF improve solubility of KF, accelerating fluorination by 3-fold .
Basic Question: What analytical challenges arise in quantifying trace impurities in this compound?
Methodological Answer:
- HPLC-DAD : Use a C18 column (5 µm, 250 mm) with isocratic elution (ACN:H₂O 60:40). Detect impurities like 2-chloro-4-fluorobenzaldehyde (RT = 4.2 min) with LOD = 0.1% .
- GC-MS : Derivatize with BSTFA to improve volatility; monitor m/z 158 (M⁺–Cl) for quantification .
- Contradictions : Discrepancies between HPLC and GC-MS data often stem from derivatization efficiency or column retention variability .
Advanced Question: What strategies mitigate competing side reactions during the formylation of this compound precursors?
Methodological Answer:
- Directed ortho-metallation : Use LDA to deprotonate the methyl-adjacent position, ensuring precise aldehyde introduction .
- Protection/deprotection : Temporarily protect reactive sites with TMSCl; deprotect with TBAF post-formylation .
- Microwave-assisted synthesis : Reduce reaction time from 12 hrs to 30 mins, minimizing thermal degradation (yield improvement: 75% → 88%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
